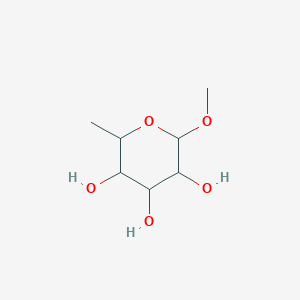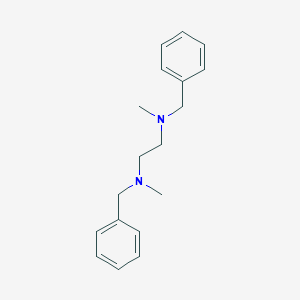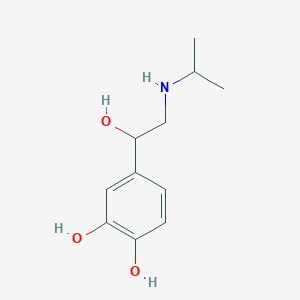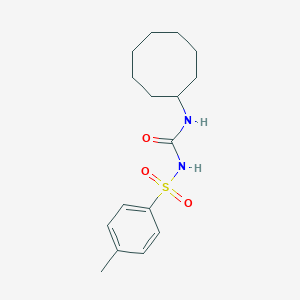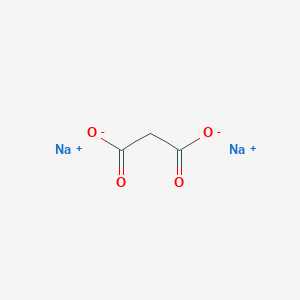
2-Phenylethylamine hydrochloride
描述
Phenethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is a natural monoamine alkaloid and trace amine, which acts as a central nervous system stimulant in humans. Phenethylamine hydrochloride is known for its role in regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
作用机制
苯乙胺盐酸盐通过调节单胺神经传递发挥其作用。 它与痕量胺相关受体1 (TAAR1) 结合并抑制单胺神经元中的囊泡单胺转运体2 (VMAT2) . 这种调节会影响多巴胺、去甲肾上腺素和5-羟色胺等神经递质的水平,影响情绪、认知和其他中枢神经系统功能 .
生化分析
Biochemical Properties
2-Phenylethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO), which is responsible for its degradation . The interaction with MAO leads to the formation of phenylacetic acid, a process crucial for maintaining neurotransmitter balance. Additionally, this compound can bind to trace amine-associated receptors (TAAR1), influencing the release of other neurotransmitters such as dopamine and serotonin .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound can enhance the release of dopamine, which plays a critical role in mood regulation and cognitive functions . In non-neuronal cells, this compound may affect cellular metabolism by interacting with metabolic enzymes, altering energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TAAR1, leading to downstream signaling events that influence neurotransmitter release and receptor sensitivity . Additionally, the compound can inhibit MAO, preventing the breakdown of other monoamines and thereby increasing their availability in the synaptic cleft . These interactions result in enhanced neurotransmission and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it may cause adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects are observed, where a minimal effective dose is required to elicit a response, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by MAO to form phenylacetic acid . This metabolic pathway is crucial for regulating the levels of this compound and preventing its accumulation, which could lead to toxic effects. The compound also interacts with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its affinity for different tissues and its interaction with cellular transport mechanisms.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and synaptic vesicles . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is essential for its role in modulating neurotransmitter release and cellular signaling pathways.
准备方法
合成路线和反应条件
制备苯乙胺的一种方法是使用雷尼镍催化剂在130°C 和13.8 MPa 的压力下,用液氨中的氢气还原苄基氰 . 另一种方法是用四氢呋喃溶液中的硼氢化锌还原苯乙酰胺,然后进行萃取和蒸馏 .
工业生产方法
苯乙胺盐酸盐的工业生产通常包括苄基氰的催化氢化或苯乙酰胺的还原。 这些方法因其效率高,产率高而被选中,使其适合于大规模生产 .
化学反应分析
反应类型
苯乙胺盐酸盐会发生各种化学反应,包括:
常用试剂和条件
主要形成的产物
科学研究应用
苯乙胺盐酸盐在科学研究中有着广泛的应用,包括:
化学: 用作合成各种有机化合物的原料.
生物学: 研究其在神经传递中的作用及其对中枢神经系统的影响.
医学: 研究其在情绪和减肥治疗中的潜在治疗益处.
工业: 用于生产药物和其他化学产品.
相似化合物的比较
苯乙胺盐酸盐与其他苯乙胺类似,例如:
苯丙胺: 这两种化合物都起中枢神经系统兴奋剂的作用,但苯丙胺的作用更强,用作治疗注意力缺陷多动障碍 (ADHD) 和嗜睡症的药物.
甲基苯丙胺: 在结构和功能上类似于苯乙胺,但其滥用和成瘾的可能性更高.
苯乙胺盐酸盐在与TAAR1的特定结合及其作为痕量胺的作用方面是独一无二的,这使其与其他更强效和更广泛使用的兴奋剂区分开来 .
属性
IUPAC Name |
2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIBNDAFWIOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-04-0 (Parent) | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059744 | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
156-28-5 | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known biological effect of 2-phenylethylamine hydrochloride in animals?
A1: Research suggests that this compound acts as an alarm cue for sea lamprey (Petromyzon marinus), eliciting an avoidance response. This response has been observed in both adult and juvenile lampreys exposed to varying concentrations of the compound. [, , , ] It is hypothesized that this alarm response is triggered by the compound mimicking a natural predator cue. []
Q2: How does the structure of this compound relate to its activity as a potential appetite suppressant?
A2: While this compound itself hasn't been directly studied as an appetite suppressant in the provided research, a derivative, N-(3-chloropropyl)-1-methyl-2-phenylethylamine hydrochloride (Ro 4-5282), has shown promise in this area. [, , ] The structural modifications present in Ro 4-5282, specifically the N-(3-chloropropyl) and 1-methyl groups, are likely crucial for its anorexigenic activity, potentially influencing its binding affinity to specific receptors involved in appetite regulation. Further research is needed to fully elucidate the structure-activity relationship.
Q3: What analytical techniques are commonly employed to quantify this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for quantifying this compound. This method allows for the simultaneous determination of its purity alongside other biogenic amine hydrochlorides. [] By analyzing the unique spectral signals produced by the compound's hydrogen atoms, researchers can accurately determine its concentration in a sample.
Q4: Are there any known instances of habituation or tolerance developing to the effects of this compound in sea lamprey?
A4: Research suggests that repeated exposure to this compound does not lead to habituation in sea lamprey. [, ] This finding is significant because it indicates that the compound could potentially be used as a long-term repellent for managing sea lamprey populations without diminishing efficacy.
Q5: Can this compound induce an avoidance response in fish species other than sea lamprey?
A5: Studies investigating the effects of this compound on rainbow trout (Oncorhynchus mykiss) have shown that it does not induce a significant avoidance response in this species. [] This finding provides preliminary evidence suggesting that the alarm response elicited by this compound might be species-specific, potentially targeting chemosensory pathways unique to lampreys.
Q6: Are there specific receptors or binding sites that this compound interacts with to exert its biological effects?
A7: While the exact mechanisms of action for this compound remain to be fully elucidated, the research suggests that it likely interacts with specific chemoreceptors in the olfactory system of sea lamprey. [, , ] These receptors are thought to be highly sensitive to minute concentrations of the compound, triggering a cascade of neural signals that ultimately result in the observed avoidance behavior.
Q7: What are the potential applications of calixarene-based receptors in relation to this compound?
A8: Calixarene-based receptors, specifically those incorporating crown ether moieties, have demonstrated the ability to bind organic ammonium salts like this compound. [] This binding ability arises from the heteroditopic nature of these receptors, allowing them to simultaneously interact with both the cationic amine and anionic chloride components of the salt. Further research exploring these interactions could lead to novel applications in drug delivery, sensing, or separation technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



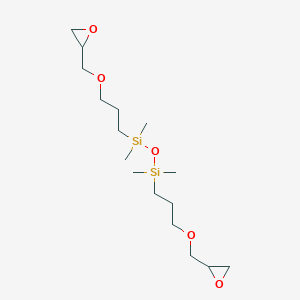
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
